1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one is a complex organic compound that belongs to the class of thienothiophenes Thienothiophenes are heterocyclic compounds containing a fused ring system composed of two thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one typically involves multiple steps, starting from the preparation of the thienothiophene core One common method involves the bromination of thienothiophene to introduce bromine atoms at specific positionsThe reaction conditions often require the use of catalysts like aluminum chloride and solvents like dichloromethane to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability. Safety measures and environmental considerations are also crucial in industrial settings to handle the bromine and other reactive intermediates safely .
Chemical Reactions Analysis
Types of Reactions
1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce carbonyl groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dehalogenated or alcohol derivatives .
Scientific Research Applications
1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials, particularly in the field of organic electronics.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one involves its interaction with specific molecular targets and pathways. The bromine atoms and the thienothiophene core play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]thiophene: Another thienothiophene isomer with different bromine substitution patterns.
Thieno[2,3-b]thiophene: A regioisomer with distinct electronic properties.
Thieno[3,4-c]thiophene: Less commonly studied but with potential unique applications.
Uniqueness
1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one stands out due to its specific bromine substitution pattern and the presence of the ethylhexanone group. These features contribute to its unique reactivity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1194605-76-9 |
---|---|
Molecular Formula |
C14H16Br2OS2 |
Molecular Weight |
424.2 g/mol |
IUPAC Name |
1-(4,6-dibromothieno[2,3-c]thiophen-2-yl)-2-ethylhexan-1-one |
InChI |
InChI=1S/C14H16Br2OS2/c1-3-5-6-8(4-2)11(17)10-7-9-12(18-10)14(16)19-13(9)15/h7-8H,3-6H2,1-2H3 |
InChI Key |
UHHOTOYDCIDUJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)C1=CC2=C(SC(=C2S1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.